molecular formula C21H38N2O B10840130 1-Adamantan-1-yl-3-decyl-urea

1-Adamantan-1-yl-3-decyl-urea

Cat. No.: B10840130
M. Wt: 334.5 g/mol
InChI Key: KDYRDODPBAFNHJ-UHFFFAOYSA-N
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Description

1-Adamantan-1-yl-3-decyl-urea is a synthetic urea derivative featuring an adamantane moiety linked to a decyl chain via a urea bridge. Its molecular formula is C₂₀H₃₅N₂O, with a molecular weight of 319.5 g/mol. This compound has been identified as a soluble epoxide hydrolase (sEH) inhibitor with an IC₅₀ of 110 nM, demonstrating moderate potency in enzymatic assays . The adamantane group contributes to metabolic stability and lipophilicity, while the decyl chain enhances membrane permeability but may reduce aqueous solubility. Its synthesis typically involves reacting 1-adamantyl isocyanate with decylamine under mild conditions, analogous to methods described for structurally related ureas .

Properties

Molecular Formula

C21H38N2O

Molecular Weight

334.5 g/mol

IUPAC Name

1-(1-adamantyl)-3-decylurea

InChI

InChI=1S/C21H38N2O/c1-2-3-4-5-6-7-8-9-10-22-20(24)23-21-14-17-11-18(15-21)13-19(12-17)16-21/h17-19H,2-16H2,1H3,(H2,22,23,24)

InChI Key

KDYRDODPBAFNHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)NC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Adamantyl Urea Derivatives

Compound Name Substituent (R₁/R₂) Molecular Weight (g/mol) Key Synthesis Method Reference
1-Adamantan-1-yl-3-decyl-urea R₁ = Adamantyl, R₂ = Decyl 319.5 Adamantyl isocyanate + decylamine
(±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(2-fluorophenyl)urea R₁ = (Adamantyl)(phenyl)methyl, R₂ = 2-fluorophenyl 366.27 One-pot adamantane inclusion + aryl isocyanate coupling
1-Octyl-3-(1-propionylpiperidin-4-yl)urea R₁ = Octyl, R₂ = Propionylpiperidin ~352.4 Piperidine derivative + octyl isocyanate
N-(1-Adamantyl)-urea R₁ = Adamantyl, R₂ = H 194.28 Adamantylamine + urea-forming reagents

Key Observations :

  • Polar groups (e.g., fluorophenyl) improve solubility but may reduce metabolic stability .

Table 2: Inhibitory Activity of Adamantyl Ureas

Compound Name IC₅₀ (nM) Relative Potency Reference
1-Adamantan-1-yl-3-decyl-urea 110 Moderate
1-Octyl-3-(1-propionylpiperidin-4-yl)urea 0.4 High
1-Adamantan-1-yl-3-(1-butyl-piperidin-4-yl)urea 1200 Low
(±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-phenylurea Not reported N/A

Key Observations :

  • The propionylpiperidin substituent in 1-octyl-3-(1-propionylpiperidin-4-yl)urea enhances potency 275-fold compared to 1-Adamantan-1-yl-3-decyl-urea, likely due to improved target engagement .
  • Piperidine-containing derivatives exhibit variable activity, suggesting steric and electronic factors critically influence sEH binding .

Physicochemical and Pharmacokinetic Properties

Table 3: Drug-Likeness and Stability

Compound Name LogP* Solubility (mg/mL) Metabolic Stability Lipinski Compliance Reference
1-Adamantan-1-yl-3-decyl-urea ~6.5 Low (lipophilic) High (adamantane) Yes (MW = 319.5)
N-(1-Adamantyl)-urea ~3.0 Moderate Low (no alkyl chain) Yes (MW = 194.28)
1-Adamantan-1-yl-3-(2-fluorophenyl)urea ~4.8 Moderate Moderate Yes (MW = 366.27)

Key Observations :

  • Adamantane derivatives generally exhibit high metabolic stability due to the rigidity and hydrophobicity of the adamantane core .

Key Observations :

  • Yields for adamantyl ureas vary widely (25–80%), influenced by steric hindrance during urea bond formation .
  • High-melting-point compounds (e.g., >200°C) often require recrystallization for purity .

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